Dexametasona-17(20)-enol-21-aldehído

Descripción general

Descripción

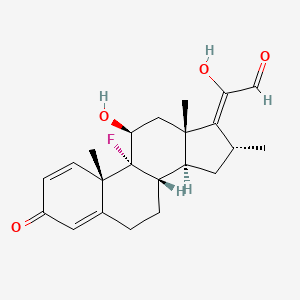

Dexamethasone-17(20)-enol-21-aldehyde is a synthetic glucocorticoid compound with the molecular formula C22H27FO4 and a molecular weight of 374.45 g/mol . It is a derivative of dexamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressant properties . This compound is primarily used in research settings to study the effects and mechanisms of glucocorticoids.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dexamethasone-17(20)-enol-21-aldehyde has a molecular formula of C22H27FO4 and a molecular weight of 374.45 g/mol. It is characterized by structural modifications at the 17 and 20 positions, which enhance its biological activities compared to its parent compound, dexamethasone.

Mechanism of Action:

- Binding to Glucocorticoid Receptors: The compound binds to glucocorticoid receptors, modulating gene expression involved in inflammatory responses.

- Reduction of Inflammation: It decreases the production of inflammatory mediators and suppresses the immune response by influencing key biochemical pathways such as the NF-kB pathway.

Scientific Research Applications

The applications of Dexamethasone-17(20)-enol-21-aldehyde can be categorized into several key areas:

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for quantifying glucocorticoids. Its unique properties allow for precise measurements in various assays.

Biological Studies

Research has focused on its effects on cellular processes related to inflammation and immune response:

- Cellular Effects: Studies indicate that it influences cell signaling pathways, gene expression, and cellular metabolism.

- Comparative Studies: Comparative studies with other corticosteroids have provided insights into its efficacy and safety profiles .

Medical Applications

Dexamethasone-17(20)-enol-21-aldehyde is investigated for potential therapeutic effects in treating conditions such as:

- Inflammatory Diseases: The compound shows promise in managing various inflammatory conditions due to its anti-inflammatory properties.

- Autoimmune Disorders: Its immunosuppressive effects make it relevant for research into autoimmune diseases.

Pharmaceutical Development

The compound is utilized in developing new pharmaceutical formulations and drug delivery systems. It plays a role in quality control during the commercial production of dexamethasone formulations .

Case Study 1: Anti-inflammatory Effects

A study published in PubMed explored the anti-inflammatory effects of Dexamethasone-17(20)-enol-21-aldehyde compared to dexamethasone. The results indicated that while both compounds reduced inflammation markers, Dexamethasone-17(20)-enol-21-aldehyde exhibited a different pharmacokinetic profile that could lead to enhanced therapeutic effects in certain conditions .

Case Study 2: Quality Control in Pharmaceutical Production

In a quality control study conducted during the production of dexamethasone formulations, Dexamethasone-17(20)-enol-21-aldehyde was used as a standard reference material. This ensured compliance with FDA regulations and improved the consistency of pharmaceutical products .

Mecanismo De Acción

Target of Action

Dexamethasone-17(20)-enol-21-aldehyde, similar to Dexamethasone, is a synthetic pregnane corticosteroid and derivative of cortisol . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Upon binding to its target, Dexamethasone-17(20)-enol-21-aldehyde triggers changes in gene expression. This results in a decrease in the production of inflammatory mediators and suppression of the immune response .

Biochemical Pathways

The compound affects multiple biochemical pathways involved in immune response and inflammation. By binding to glucocorticoid receptors, it influences the NF-kB pathway, which plays a key role in regulating the immune response to infection .

Pharmacokinetics

It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours .

Result of Action

The molecular and cellular effects of Dexamethasone-17(20)-enol-21-aldehyde’s action include reduced inflammation and immune response. This makes it potentially useful in the treatment of a variety of conditions, including inflammatory respiratory, allergic, autoimmune conditions .

Action Environment

The action, efficacy, and stability of Dexamethasone-17(20)-enol-21-aldehyde can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, and specific genetic factors that can affect drug metabolism .

Análisis Bioquímico

Biochemical Properties

Dexamethasone-17(20)-enol-21-aldehyde interacts with various enzymes, proteins, and other biomolecules. It is known to be an enzyme inhibitor, particularly of the CYP3A enzyme . The nature of these interactions is often inhibitory, affecting the function and activity of these biomolecules .

Cellular Effects

Dexamethasone-17(20)-enol-21-aldehyde has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the activity of CYP3A when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Molecular Mechanism

The mechanism of action of Dexamethasone-17(20)-enol-21-aldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by binding to the glucocorticoid receptor, leading to changes in gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexamethasone-17(20)-enol-21-aldehyde change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Dexamethasone-17(20)-enol-21-aldehyde vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Dexamethasone-17(20)-enol-21-aldehyde is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can affect metabolic flux or metabolite levels .

Transport and Distribution

Dexamethasone-17(20)-enol-21-aldehyde is transported and distributed within cells and tissues. Specific information about any transporters or binding proteins it interacts with, as well as effects on its localization or accumulation, is currently limited .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone-17(20)-enol-21-aldehyde involves multiple steps, starting from dexamethasoneThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .

Industrial Production Methods

Industrial production of dexamethasone-17(20)-enol-21-aldehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Dexamethasone-17(20)-enol-21-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The enol group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of dexamethasone-17(20)-enol-21-carboxylic acid.

Reduction: Formation of dexamethasone-17(20)-enol-21-alcohol.

Substitution: Formation of various substituted dexamethasone derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressant properties.

Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.

Uniqueness

Dexamethasone-17(20)-enol-21-aldehyde is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its stability and binding affinity to glucocorticoid receptors, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Dexamethasone-17(20)-enol-21-aldehyde, a synthetic derivative of dexamethasone, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its mechanism of action, pharmacokinetics, biochemical interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Dexamethasone-17(20)-enol-21-aldehyde has the molecular formula and a molecular weight of 374.45 g/mol. Its unique structural modifications at the 17 and 20 positions enhance its biological activities compared to its parent compound, dexamethasone.

Target and Mode of Action:

This compound acts primarily through binding to glucocorticoid receptors, leading to modulation of gene expression involved in inflammatory responses. It inhibits the NF-kB pathway, which plays a critical role in regulating immune responses. By suppressing the production of inflammatory mediators such as cytokines (e.g., interleukin-1, interleukin-12), it reduces inflammation and immune response .

Biochemical Pathways:

Dexamethasone-17(20)-enol-21-aldehyde interacts with various enzymes, notably inhibiting CYP3A enzymes, which are involved in drug metabolism. This interaction can alter metabolic pathways and affect the pharmacokinetics of other drugs.

Pharmacokinetics

The compound is primarily metabolized in the liver with a biological half-life ranging from 36 to 54 hours. Its pharmacokinetics are dose-proportional within a specific range, similar to dexamethasone .

Anti-inflammatory Effects

Research indicates that dexamethasone-17(20)-enol-21-aldehyde exhibits anti-inflammatory properties comparable to those of dexamethasone. It has been shown to decrease neutrophil migration and stabilize lysosomal membranes .

Immunosuppressive Effects

The compound is effective in conditions characterized by excessive immune responses, such as autoimmune diseases and allergic reactions. Clinical studies have demonstrated its utility in managing conditions like asthma and COVID-19 by mitigating hyperinflammatory states .

Case Studies and Research Findings

-

Clinical Applications:

- COVID-19 Treatment: A study highlighted that dexamethasone significantly reduced mortality in hospitalized patients requiring oxygen or mechanical ventilation due to COVID-19. The compound's broad anti-inflammatory effects are pivotal in this context .

- Autoimmune Disorders: In animal models, dexamethasone-17(20)-enol-21-aldehyde demonstrated efficacy in reducing symptoms associated with autoimmune arthritis by maintaining higher concentrations in periarticular tissues compared to traditional formulations .

- Comparative Studies:

Data Table: Summary of Biological Activity

| Activity | Dexamethasone | Dexamethasone-17(20)-enol-21-aldehyde |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Immunosuppressive | Yes | Yes |

| CYP3A Inhibition | Moderate | Significant |

| Half-life (hours) | 36 - 54 | Similar |

| Clinical Use | Broad | Emerging |

Propiedades

IUPAC Name |

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-KNUORSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747582 | |

| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6762-51-2 | |

| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.